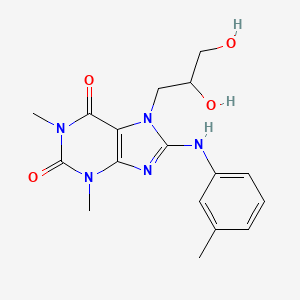

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione

Beschreibung

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a 1,3-dimethyl core and substitutions at positions 7 and 8. Its synthesis likely follows routes similar to other 7- and 8-substituted xanthines, as seen in Scheme 1 of , where 7-substituted derivatives are prepared via nucleophilic substitution or alkylation .

Eigenschaften

CAS-Nummer |

476481-67-1 |

|---|---|

Molekularformel |

C17H21N5O4 |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione |

InChI |

InChI=1S/C17H21N5O4/c1-10-5-4-6-11(7-10)18-16-19-14-13(22(16)8-12(24)9-23)15(25)21(3)17(26)20(14)2/h4-7,12,23-24H,8-9H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

IIZXXXHROOXRIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purin-2,6-dion beinhaltet die Reaktion von Theophyllin mit 2,3-Dihydroxypropylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und eine Base wie Natriumhydroxid, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um einen maximalen Ertrag und eine maximale Reinheit zu gewährleisten. Das Endprodukt wird oft durch Verfahren wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purin-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Ketone, Alkohole und substituierte Purine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purin-2,6-dion beinhaltet seine Wechselwirkung mit Adenosinrezeptoren im Atmungssystem. Durch die Hemmung dieser Rezeptoren fördert die Verbindung die Bronchodilatation und verbessert den Luftstrom in der Lunge. Es hemmt auch Phosphodiesterase-Enzyme, was zu erhöhten cAMP-Spiegeln führt, was seine bronchodilatorischen Wirkungen weiter verstärkt.

Wirkmechanismus

The mechanism of action of 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors in the respiratory system. By inhibiting these receptors, the compound promotes bronchodilation and improves airflow in the lungs. It also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which further enhances its bronchodilator effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

Key Compounds and Structural Differences

Analysis of Structural Impact

- Hydrophilicity : The 2,3-dihydroxypropyl group in the target compound enhances water solubility compared to BI 1356’s lipophilic quinazolinylmethyl group or etophylline’s simpler hydroxyethyl chain .

- Aromatic vs. Aliphatic Substitutions: The 8-m-tolylamino group (aromatic) contrasts with BI 1356’s piperidine ring (aliphatic amine) and etophylline’s unsubstituted position. Aromatic substituents may enhance binding to hydrophobic enzyme pockets (e.g., DPP-4) but reduce metabolic stability .

- Biological Activity Trends: Antiarrhythmic Activity: Derivatives with 8-morpholin-4-yl-ethylamino (Compound 15 in ) showed potent antiarrhythmic effects (ED50 = 55.0), likely due to improved receptor interactions . DPP-4 Inhibition: BI 1356’s extended duration is attributed to its covalent binding via the quinazolinylmethyl group, a feature absent in the target compound .

Pharmacological and Computational Insights

- Alpha-Adrenoreceptor Affinity: Compounds like 8-benzylamino-7-propyl (Ki = 0.225–1.400 µM for α1) demonstrate that bulky aromatic groups at position 8 enhance receptor binding, suggesting the target compound’s m-tolyl group may similarly modulate adrenergic pathways .

- In Silico Docking : highlights that purine-2,6-dione derivatives (e.g., 7-benzyl-8-piperazinyl) adopt binding poses consistent with crystallographic data, supporting the hypothesis that substitutions at positions 7 and 8 dictate target engagement .

Biologische Aktivität

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione is a purine derivative that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H24N4O4

- Molecular Weight : 368.41 g/mol

- IUPAC Name : 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(m-tolylamino)-3,7-dihydro-purine-2,6-dione

The compound acts primarily through modulation of purine metabolism and has been shown to influence various signaling pathways related to inflammation and cellular proliferation. It interacts with xanthine oxidoreductase (XOR), which is crucial in uric acid production and has implications in hyperuricemia and gout management .

Pharmacological Effects

- Anti-inflammatory Activity : Studies have indicated that this compound can modulate inflammatory responses by influencing cytokine production. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and IFN-γ in hyperuricemic models .

- Uric Acid Regulation : The compound has demonstrated the ability to regulate uric acid levels by affecting XOR expression without directly altering its activity in hepatocytes. This suggests a potential role in managing conditions like gout .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its anti-inflammatory effects by reducing oxidative stress in cells.

Study 1: Effects on Uric Acid Production

A study involving HepG2 and Bel-7402 human hepatoma cells examined the effects of the compound on uric acid production. The results showed that treatment with the compound led to a significant increase in uric acid levels in a concentration-dependent manner without affecting XOR expression directly .

| Treatment Concentration | Uric Acid Level (µM) |

|---|---|

| Control | 50 |

| 50 µM | 75 |

| 100 µM | 100 |

Study 2: Inflammatory Cytokine Modulation

In a separate investigation focusing on inflammatory cytokines, the compound was found to significantly inhibit the secretion of IL-1β and IFN-γ from Jurkat cells treated with purines. This indicates a potential therapeutic application for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.